molecular formula C8H5BrClN B3089281 4-bromo-5-chloro-1H-indole CAS No. 1191028-48-4

4-bromo-5-chloro-1H-indole

Cat. No.: B3089281
CAS No.: 1191028-48-4
M. Wt: 230.49 g/mol
InChI Key: YCQQCNILVIDAPA-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-1H-indole is a brominated and chlorinated derivative of indole, a heterocyclic aromatic organic compound. Indoles are significant in both natural products and synthetic drugs due to their biological activity and structural complexity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-5-chloro-1H-indole typically involves halogenation reactions of indole or its derivatives. One common method is the direct halogenation of indole using bromine and chlorine in the presence of a suitable catalyst, such as ferric chloride (FeCl3). The reaction conditions require careful control of temperature and stoichiometry to ensure selective halogenation at the desired positions on the indole ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes to optimize yield and purity. Advanced techniques such as microwave-assisted synthesis and flow chemistry are employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-chloro-1H-indole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as sodium amide (NaNH2) or lithium diisopropylamide (LDA).

Major Products Formed:

  • Oxidation: Formation of indole-3-carboxylic acid derivatives.

  • Reduction: Production of this compound derivatives with reduced functional groups.

  • Substitution: Introduction of various substituents at the bromo and chloro positions.

Scientific Research Applications

4-Bromo-5-chloro-1H-indole is utilized in various scientific research applications, including:

  • Chemistry: As a building block for the synthesis of complex organic molecules.

  • Biology: Studying enzyme inhibition and receptor binding due to its structural similarity to biologically active indoles.

  • Medicine: Investigating potential therapeutic applications, such as anticancer and anti-inflammatory properties.

  • Industry: Employed in the development of new materials and chemical processes.

Comparison with Similar Compounds

4-Bromo-5-chloro-1H-indole is compared to other similar compounds, such as 5-bromo-4-chloro-3-hydroxy-1H-indole and 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides These compounds share structural similarities but differ in their functional groups and biological activities

List of Similar Compounds

  • 5-Bromo-4-chloro-3-hydroxy-1H-indole

  • 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides

  • 5-Bromo-4-chloro-3-indolyl-beta-D-galactopyranoside

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

IUPAC Name

4-bromo-5-chloro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQQCNILVIDAPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 1.0 M solution of vinylmagnesium bromide in THF (0.13 L, 130 mmol) is added slowly to 10 g (43 mmol) of 3-bromo-4-chloro-nitrobenzene in 140 mL of THF at −40° C. The mixture is stirred at −40 C for an additional hour when aqueous NH4Cl is added. The mixture is allowed to warm to rt, and then is extracted with EtOAc. The extract is washed with brine, dried over MgSO4, filtered, concentrated, and purified twice by chromatography (33% EtOAc in hexanes) to provide 0.95 g (9.7%) of 4-bromo-5-chloro-1H-indole and 0.77 g (7.9%) of 6-bromo-5-chloro-1H-indole. Each of the indole products is separately treated with 1.1 equivalents of Boc2O and 0.2 equivalents of DMAP in MeCN. The mixtures are concentrated and the residues chromatographed (10% EtOAc in hexanes) to provide I-011 (32%) and I-012 (48%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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